molecular formula C12H15F3N2O B1386581 {1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol CAS No. 942216-12-8

{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol

Cat. No. B1386581
M. Wt: 260.26 g/mol
InChI Key: ATDKUAJALOYUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol” is an organofluorine compound . It has a molecular weight of 246.23 . The IUPAC name for this compound is 1-[5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(16-7-10)17-5-3-9(8-18)4-6-17/h1-2,7,9,18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDKUAJALOYUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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